2-Chloro-4-ethylpyrimidine
Overview
Description
2-Chloro-4-ethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethylpyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine. One common method is the reaction of 2,4-dichloropyrimidine with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures (around -78°C) to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. These methods reduce reaction times and improve yields compared to conventional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, aniline, and thiourea are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Organolithium reagents or Grignard reagents are employed in the presence of catalysts like palladium or nickel.
Major Products:
- Substitution reactions yield derivatives such as 2-amino-4-ethylpyrimidine, 2-thio-4-ethylpyrimidine, and 2-alkoxy-4-ethylpyrimidine.
- Oxidation reactions can produce pyrimidine N-oxides.
- Coupling reactions result in various substituted pyrimidines with extended carbon chains or aromatic groups .
Scientific Research Applications
2-Chloro-4-ethylpyrimidine has diverse applications in scientific research:
Organic Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Pharmacology: Derivatives of this compound exhibit anti-inflammatory and anticancer activities.
Material Science: It is used in the development of supramolecular networks and molecular recognition systems.
Agrochemicals: The compound is a precursor for the synthesis of fungicides and pesticides.
Mechanism of Action
The biological activity of 2-Chloro-4-ethylpyrimidine derivatives is often attributed to their interaction with specific molecular targets. For example, some derivatives inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in inflammatory responses. The inhibition occurs through the binding of the compound to the active sites of these proteins, preventing their interaction with DNA and subsequent gene expression .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with an additional methyl group at the sixth position.
2-Chloro-4-phenylpyrimidine: Contains a phenyl group instead of an ethyl group at the fourth position.
2-Chloro-4-methylpyrimidine: Features a methyl group at the fourth position instead of an ethyl group.
Uniqueness: 2-Chloro-4-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The ethyl group at the fourth position enhances its lipophilicity compared to similar compounds with smaller or bulkier substituents, potentially affecting its interaction with biological targets and its solubility in organic solvents .
Properties
IUPAC Name |
2-chloro-4-ethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIVQBQKAWDOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578235 | |
Record name | 2-Chloro-4-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188707-99-5 | |
Record name | 2-Chloro-4-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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